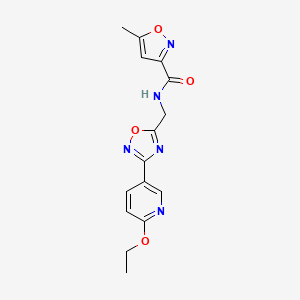

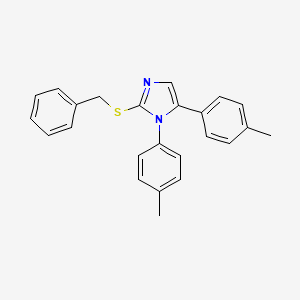

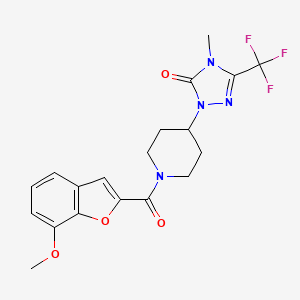

![molecular formula C14H15NOS B2721073 N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide CAS No. 522612-98-2](/img/structure/B2721073.png)

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method that produces aminothiophene derivatives .Chemical Reactions Analysis

Thiophene-based analogs have been used in the synthesis of a wide range of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene, the core structure of “N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Facile Synthesis Techniques

The synthesis of thiophene derivatives through facile and efficient methods has been a subject of research. For example, a study described a four-component Gewald reaction under organocatalyzed aqueous conditions, efficiently forming 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's role in novel synthetic pathways (Abaee & Cheraghi, 2013). Another research effort detailed the highly efficient synthesis of 1,5-benzodiazepine derivatives from thiophene aldehydes, underscoring the utility of thiophene derivatives in creating complex molecular structures (Li & Wang, 2014).

Antiproliferative and Antimicrobial Applications

Thiophene derivatives exhibit significant biological activities, including antiproliferative effects against cancer cell lines. Research on novel thiophene and thienopyrimidine derivatives demonstrated remarkable activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds (Ghorab et al., 2013). Additionally, certain thiophene-Schiff bases and their metal complexes were studied for their antibacterial properties, further illustrating the compound's versatility in addressing various biological challenges (Altundas et al., 2010).

Material Science and Optical Properties

In material science, thiophene derivatives have shown promise due to their unique optical properties. For instance, donor-acceptor substituted thiophene dyes were synthesized and characterized for enhanced nonlinear optical limiting, indicating their potential applications in photonic or optoelectronic devices (Anandan et al., 2018).

Heterocyclic Chemistry and Molecular Docking Studies

The versatility of thiophene derivatives extends to heterocyclic chemistry, where they serve as key intermediates in synthesizing various heterocyclic compounds. A study demonstrated the synthesis and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives, exploring their role as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in treating neurological disorders (Kausar et al., 2021).

将来の方向性

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)11(2)15-14(16)13-7-8-17-9-13/h3-9,11H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKALFRRWXZJMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

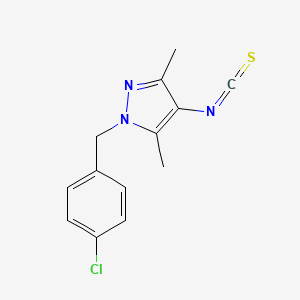

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

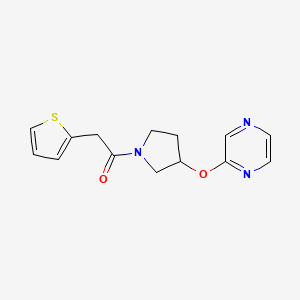

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)

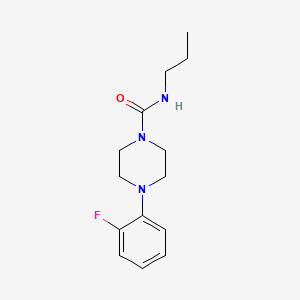

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)